4-Bromo-6-metil-1H-indazol

Descripción general

Descripción

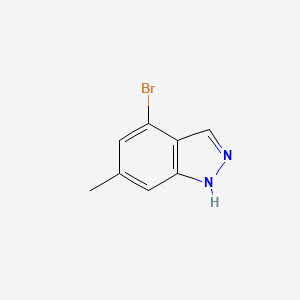

4-Bromo-6-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a bromine atom at the fourth position and a methyl group at the sixth position on the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Anticancer Agents

4-Bromo-6-methyl-1H-indazole serves as a crucial intermediate in the synthesis of several pharmaceuticals aimed at treating cancer. Research has demonstrated its potential as an inhibitor of key enzymes involved in tumor growth. For example, derivatives of indazole have been synthesized and evaluated for their inhibitory effects on Polo-like kinase 4 (PLK4), with some compounds showing nanomolar activity against cancer cell lines .

Mechanism of Action

The compound interacts with various cellular pathways, inhibiting cell proliferation by targeting specific kinases such as Pim kinases and fibroblast growth factor receptors (FGFRs). Studies have indicated that certain derivatives exhibit potent inhibitory activity against these targets, highlighting their potential as therapeutic agents in oncology .

Biochemical Research

Enzyme Interaction Studies

In biochemical research, 4-Bromo-6-methyl-1H-indazole is utilized to investigate the mechanisms of action of enzymes and receptors. It has been shown to inhibit cyclooxygenase-2 (COX-2), which is involved in inflammatory processes. This inhibition can lead to reduced inflammation and pain, making it a candidate for developing anti-inflammatory drugs.

Drug Discovery

The compound's ability to modulate enzyme activity makes it valuable in drug discovery efforts. For instance, studies have identified its derivatives as effective inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer immune evasion. Some derivatives demonstrated significant IDO1 inhibitory activity with IC50 values as low as 5.3 μM .

Material Science

Novel Materials Development

Research into the electronic properties of 4-Bromo-6-methyl-1H-indazole suggests its potential application in material science. The compound can be used to create materials with unique electronic characteristics, which may be advantageous in the development of electronic devices .

Agricultural Chemistry

Agrochemical Formulation

In agricultural chemistry, this compound is explored for its role in formulating agrochemicals. It contributes to developing more effective pesticides and herbicides by enhancing the efficacy and selectivity of these chemicals against target pests while minimizing environmental impact .

Analytical Chemistry

Reference Standards

In analytical chemistry, 4-Bromo-6-methyl-1H-indazole is employed as a reference standard in various analytical methods. This application ensures the accuracy and reliability of results obtained from chromatographic techniques and other analytical procedures .

Data Table: Applications Overview

Case Studies

Several studies have highlighted the effectiveness of 4-Bromo-6-methyl-1H-indazole derivatives:

- Cancer Therapy : A study reported that specific indazole derivatives displayed strong inhibitory effects on FGFRs, with IC50 values under 70 nM, indicating their potential use in targeted cancer therapies .

- Inflammation Reduction : Research demonstrated that compounds derived from this indazole effectively inhibited COX-2 activity, suggesting their utility in developing anti-inflammatory medications.

Mecanismo De Acción

Target of Action

Indazole derivatives, which include 4-bromo-6-methyl-1h-indazole, have been found to exhibit a wide variety of medicinal applications, suggesting that they interact with multiple biological targets .

Mode of Action

It is known that indazole derivatives can interact with their targets in a way that modulates the target’s function, leading to therapeutic effects .

Biochemical Pathways

Indazole derivatives have been associated with a broad range of biological properties, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Indazole derivatives have been associated with a broad range of biological properties, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-6-methyl-1H-indazole . .

Análisis Bioquímico

Biochemical Properties

4-Bromo-6-methyl-1H-indazole plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and interactions with proteins. It has been shown to interact with enzymes such as phosphoinositide 3-kinase (PI3K) and protein kinases, which are crucial in cell signaling pathways . The nature of these interactions often involves the binding of 4-Bromo-6-methyl-1H-indazole to the active sites of these enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of 4-Bromo-6-methyl-1H-indazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the PI3K/Akt signaling pathway, which is essential for cell growth, proliferation, and survival . Additionally, 4-Bromo-6-methyl-1H-indazole can alter gene expression patterns, leading to changes in cellular behavior and metabolic activities.

Molecular Mechanism

At the molecular level, 4-Bromo-6-methyl-1H-indazole exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as PI3K, leading to their inhibition . This inhibition results in downstream effects on cell signaling pathways, ultimately affecting gene expression and cellular functions. The compound may also interact with other proteins and receptors, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-6-methyl-1H-indazole can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-6-methyl-1H-indazole remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular functions, including prolonged inhibition of enzyme activity and alterations in cell signaling pathways.

Dosage Effects in Animal Models

The effects of 4-Bromo-6-methyl-1H-indazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as enzyme inhibition and modulation of cell signaling pathways. At higher doses, toxic or adverse effects may be observed . These effects can include cellular toxicity, disruption of normal cellular functions, and potential damage to tissues and organs.

Metabolic Pathways

4-Bromo-6-methyl-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in metabolic processes, leading to changes in the levels of specific metabolites . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 4-Bromo-6-methyl-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . Understanding these mechanisms is essential for predicting the compound’s effects on cellular functions and its potential therapeutic applications.

Subcellular Localization

4-Bromo-6-methyl-1H-indazole exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is critical for its interactions with biomolecules and its overall impact on cellular processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methyl-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromo-3-nitrotoluene with isopropenylmagnesium bromide, followed by a Bartoli reaction to yield the desired indazole derivative . Another approach involves the condensation of o-fluorobenzaldehydes with hydrazine, followed by selective activation and intramolecular cyclization .

Industrial Production Methods: Industrial production of 4-Bromo-6-methyl-1H-indazole often employs metal-catalyzed reactions due to their efficiency and high yields. For instance, a Cu(OAc)2-catalyzed synthesis using 2-(methylamino)benzonitrile and an organometallic reagent under an oxygen atmosphere can produce the compound in good to excellent yields .

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-6-methyl-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride

Major Products Formed:

- Substituted indazole derivatives with various functional groups.

- Oxidized or reduced forms of the original compound.

- Cyclized products with additional ring structures .

Comparación Con Compuestos Similares

- 4-Bromo-1H-indazole

- 6-Methyl-1H-indazole

- 4-Chloro-6-methyl-1H-indazole

Comparison: 4-Bromo-6-methyl-1H-indazole is unique due to the combined presence of both bromine and methyl groups, which confer distinct chemical and biological properties. Compared to 4-Bromo-1H-indazole, the methyl group in the 6-position enhances its lipophilicity and potentially its biological activity. Similarly, compared to 6-Methyl-1H-indazole, the bromine atom adds to its reactivity and potential as a synthetic intermediate .

Actividad Biológica

4-Bromo-6-methyl-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.

4-Bromo-6-methyl-1H-indazole is characterized by the presence of both bromine and methyl groups, which influence its chemical reactivity and biological properties. Its molecular formula is , with a molecular weight of approximately 214.06 g/mol. The unique structure allows for interactions with various biological targets, making it a valuable compound in drug development.

The biological activity of 4-Bromo-6-methyl-1H-indazole is attributed to its interaction with multiple biochemical pathways:

- Enzyme Inhibition : It has been shown to inhibit key enzymes such as phosphoinositide 3-kinase (PI3K) and various protein kinases, which are crucial in cell signaling pathways related to growth and survival .

- Cell Signaling Modulation : The compound influences cellular processes by modulating pathways such as the PI3K/Akt signaling pathway, which plays a vital role in cell proliferation and apoptosis .

Biological Activities

4-Bromo-6-methyl-1H-indazole exhibits several notable biological activities:

- Anticancer Activity : Research indicates that this compound can inhibit cancer cell proliferation and induce apoptosis. For instance, studies have demonstrated significant inhibitory effects against various cancer cell lines .

- Anti-inflammatory Properties : The compound has shown potential in inhibiting inflammatory pathways, particularly through the inhibition of enzymes involved in the arachidonic acid pathway, such as 5-lipoxygenase .

- Antimicrobial Effects : Preliminary studies suggest that 4-Bromo-6-methyl-1H-indazole may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating its potential as a treatment for bacterial infections .

Case Studies and Research Findings

Several studies have explored the biological activity of 4-Bromo-6-methyl-1H-indazole:

- Anticancer Studies : A study highlighted that derivatives of indazole exhibited significant anticancer properties, with 4-Bromo-6-methyl-1H-indazole showing promising results against specific cancer cell lines .

- Anti-inflammatory Research : Another study investigated the anti-inflammatory effects of indazole derivatives, noting that compounds similar to 4-Bromo-6-methyl-1H-indazole effectively inhibited inflammatory responses in vitro .

- Antimicrobial Activity : Research demonstrated that derivatives of this compound displayed bactericidal activity against Staphylococcus aureus and Enterococcus species, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM .

Comparison with Similar Compounds

A comparative analysis highlights the unique properties of 4-Bromo-6-methyl-1H-indazole against other indazole derivatives:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| 4-Bromo-6-methyl-1H-indazole | High | Moderate | Moderate |

| 4-Bromo-1H-indazole | Moderate | Low | Low |

| 6-Methyl-1H-indazole | Low | Moderate | Moderate |

This table illustrates that while all compounds possess some level of biological activity, 4-Bromo-6-methyl-1H-indazole stands out due to its combined anticancer and anti-inflammatory properties.

Propiedades

IUPAC Name |

4-bromo-6-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLOLHQWIPXVBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=NN2)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646496 | |

| Record name | 4-Bromo-6-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-94-8 | |

| Record name | 4-Bromo-6-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.